molecular formula C19H28N4O2S B10920180 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine

Cat. No.: B10920180
M. Wt: 376.5 g/mol
InChI Key: ZLVXZQLYWDTNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, while the piperazine ring can interact with receptor proteins. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine is unique due to the combination of its pyrazole, sulfonyl, and piperazine moieties

Properties

Molecular Formula

C19H28N4O2S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C19H28N4O2S/c1-5-23-17(4)19(16(3)20-23)26(24,25)22-12-10-21(11-13-22)14-18-8-6-15(2)7-9-18/h6-9H,5,10-14H2,1-4H3

InChI Key

ZLVXZQLYWDTNKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.